2,4-Dichloro-1-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene
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Overview
Description
2,4-Dichloro-1-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene is a complex organic compound characterized by its multiple functional groups, including chloro, methylsulfanyl, phenylimino, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene typically involves multiple steps, starting with the chlorination of benzene to introduce chlorine atoms at the 2 and 4 positions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: In biological research, 2,4-Dichloro-1-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene may be employed in the study of enzyme inhibition or as a probe in biochemical assays.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug discovery processes. Its unique structure may contribute to the development of new therapeutic agents.
Industry: In the industrial sector, this compound could be utilized in the production of agrochemicals, dyes, or other chemical products that require specific functional groups for their activity.
Mechanism of Action
The mechanism by which 2,4-Dichloro-1-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways.
Comparison with Similar Compounds
2,4-Dichloroaniline
2,4-Dichlorophenol
2,4-Dichlorobenzene
This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines, offering opportunities for innovation and advancement in both research and industry.
Properties
IUPAC Name |
methyl N'-[(2,4-dichlorophenyl)methyl]-N-phenylcarbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2S/c1-20-15(19-13-5-3-2-4-6-13)18-10-11-7-8-12(16)9-14(11)17/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWZDDPEXPTOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NCC1=C(C=C(C=C1)Cl)Cl)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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